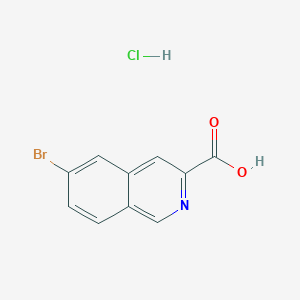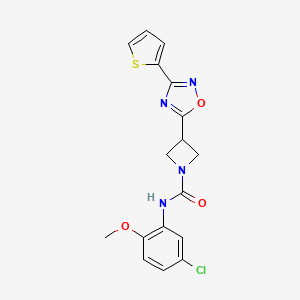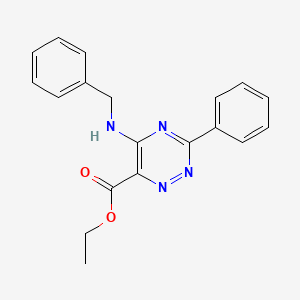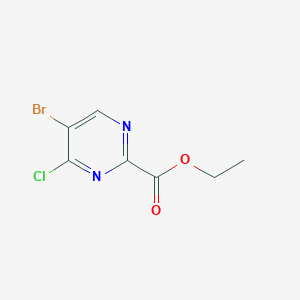
N-(3-bromobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide, also known as BPP, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPP is a piperidine carboxamide derivative that has been synthesized through a multistep process involving the reaction between 3-bromobenzyl chloride and 6-phenoxypyrimidin-4-amine, followed by the addition of piperidine-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research on compounds structurally related to N-(3-bromobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide often focuses on the synthesis and structural characterization. For example, studies on novel synthetic pathways for creating piperidine derivatives and their complexes have shed light on their potential utility in various applications, from medicinal chemistry to materials science. The synthesis of these compounds involves complex chemical reactions, highlighting the importance of understanding their structural and electronic properties for potential applications (Prasad et al., 2017).
Potential Medicinal Applications
Several studies have investigated the medicinal applications of compounds similar to N-(3-bromobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide. For instance, piperidine derivatives have been explored as HIV-1 reverse transcriptase inhibitors, showing promise against resistant mutant viruses. These findings highlight the potential of such compounds in developing new treatments for viral infections (Tang et al., 2010).
Material Science and Chemical Properties
In material science, research on the chemical properties and applications of related compounds has been conducted. For example, studies on Schiff base ligands derived from similar structures have explored their use in constructing metal complexes with potential applications in catalysis and material synthesis. These studies often focus on the electrochemical and magnetic properties of the compounds, offering insights into their potential utility in various technological applications (Kuzey et al., 2020).
Antimicrobial and Antifungal Activities
Compounds with structures akin to N-(3-bromobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide have also been evaluated for their antimicrobial and antifungal activities. Research in this area aims to develop new agents capable of combating resistant strains of bacteria and fungi, addressing the growing need for novel antimicrobial compounds. Studies have shown that certain derivatives exhibit significant activity against a range of microbial species, suggesting potential applications in developing new therapeutic agents (Gad-Elkareem et al., 2011).
Eigenschaften
IUPAC Name |
N-[(3-bromophenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN4O2/c24-19-6-4-5-17(13-19)15-25-23(29)18-9-11-28(12-10-18)21-14-22(27-16-26-21)30-20-7-2-1-3-8-20/h1-8,13-14,16,18H,9-12,15H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUXCNZKAJSWPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC(=CC=C2)Br)C3=CC(=NC=N3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2709611.png)


![1-Cyclohexyl-3-[2-(cyclohexylcarbamoylamino)ethyl]urea](/img/structure/B2709615.png)
![3-((4-chlorophenyl)sulfonyl)-1-hexyl-2-imino-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2709617.png)
![N-benzyl-2-(5-((2-chlorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2709618.png)


![N-(4-acetylphenyl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2709625.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide](/img/structure/B2709626.png)
![3-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2709630.png)

![N-(2,6-dimethylphenyl)-2-[5-(4-methoxyphenyl)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2709632.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2709633.png)